4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
CAS No.: 57037-89-5
Cat. No.: VC3400897
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57037-89-5 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C12H16N2O2/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16/h2-3,7-10H,1,4-6,13H2 |
| Standard InChI Key | PZPKRSUKLMHBIN-UHFFFAOYSA-N |
| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)CCCN |
| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)CCCN |
Introduction
Chemical and Physical Properties
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is characterized by its specific molecular structure and distinct physicochemical properties. The compound features a tricyclic core structure with a fused ring system, incorporating nitrogen atoms that contribute to its potential pharmacological activities. The presence of the aminopropyl side chain attached to the azatricyclo structure creates a unique molecular arrangement that influences its biological interactions and chemical behavior.
The compound has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol. It typically exhibits a melting point ranging from 66 to 68°C and possesses a hydrophobicity (logP) value of approximately 0.387, indicating its moderate lipophilicity. This property is particularly relevant for its potential pharmacokinetic profile and membrane permeability characteristics. The standard purity of commercially available 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is typically ≥95%, making it suitable for various research applications.
Spectroscopic Characteristics
High-Resolution Mass Spectrometry (HRMS) analysis of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione reveals distinctive spectral patterns that confirm its molecular structure . The HRMS spectrum shows characteristic peaks corresponding to its molecular weight and fragmentation pattern, providing valuable data for structural verification and quality control purposes.
Structural Characteristics
The structural complexity of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione contributes significantly to its chemical reactivity and biological interactions. The compound features a tricyclic core with a bridged structure, incorporating an azatricyclo system that forms the foundation of its molecular architecture. The stereochemical configuration, particularly at positions 1R, 2S, 6R, and 7S, plays a crucial role in determining its three-dimensional arrangement and potential binding characteristics with biological targets .
Functional Groups and Reactivity
The presence of specific functional groups in 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione contributes to its chemical versatility. The compound contains:
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A tricyclic core system that provides structural rigidity
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Two carbonyl groups (C=O) that can participate in hydrogen bonding
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A primary amine (-NH2) terminus on the propyl chain that offers potential for further derivatization
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A carbon-carbon double bond (C=C) within the tricyclic system that can undergo addition reactions
These structural features make the compound potentially reactive toward nucleophiles and electrophiles, allowing for various chemical modifications that can expand its application scope in synthetic chemistry and drug development.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and structurally related compounds provides valuable insights into its potential pharmacological profile and applications. The following table compares this compound with several structurally or functionally related chemical entities:
| Compound | Structure Type | Notable Activity | Potential Applications |
|---|---|---|---|
| 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | Azatricyclo derivative with aminopropyl chain | Neuroprotective, Potential antipsychotic | Neurodegenerative disorders, Psychiatric conditions |
| Chlorpromazine | Phenothiazine derivative | Antipsychotic | Schizophrenia, Bipolar disorder |
| Aminoperazine | Phenothiazine derivative | Antipsychotic | Psychiatric disorders |
| Tricyclic Antidepressants | Tricyclic structure | Antidepressant | Depression, Anxiety disorders |
| 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione | Related azatricyclo compound | Antipsychotic/anti-HIV | Psychiatric disorders, Viral infections |
| 4-Oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | Related oxatricyclo compound | Calcium-modulating | Neuroprotection |
This comparative analysis highlights the structural and functional relationships between 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and clinically established agents, providing a framework for understanding its potential pharmacological applications and guiding future research directions .
Structure-Activity Relationships
The biological activities of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and related compounds are significantly influenced by their structural features. Understanding these structure-activity relationships (SARs) is essential for rational drug design and optimization of their pharmacological properties.
Key Structural Determinants
Several structural elements within 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione contribute to its biological activities:
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The tricyclic core provides conformational rigidity that can enhance receptor binding specificity
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The aminopropyl side chain offers flexibility for interaction with biological targets and can be modified to optimize pharmacokinetic properties
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The carbonyl groups can participate in hydrogen bonding with receptor sites
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The stereochemical configuration influences three-dimensional arrangements and receptor recognition
Modifications to these structural elements can significantly impact the compound's biological activity profile, providing opportunities for developing optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Comparative Efficacy
Current Research and Future Directions
The research landscape surrounding 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione continues to evolve, with ongoing investigations focusing on its potential applications in medicinal chemistry and drug development. Current research efforts are primarily directed toward understanding its structure-activity relationships, exploring its pharmacological profile, and developing optimized derivatives with enhanced therapeutic properties.
Expanding Application Scope
While the primary focus of research has been on the neuroprotective and antipsychotic potential of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and related compounds, emerging studies are exploring additional therapeutic applications. The potential anti-HIV activity of structurally related compounds opens new avenues for investigating its application in antiviral therapy . Furthermore, the calcium-modulating properties of this compound class suggest potential applications in cardiovascular disorders, inflammatory conditions, and pain management.
Synthetic Modifications
Current synthetic efforts are directed toward developing novel derivatives of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione with improved pharmacological profiles. These modifications include:
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Variation of the amino alkyl chain length to optimize receptor interactions
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Introduction of additional functional groups to enhance binding specificity
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Exploration of different stereoisomers to identify optimal configurations
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Development of hybrid molecules incorporating other pharmacophores
These synthetic approaches aim to identify lead compounds with enhanced potency, improved selectivity, or reduced side effects for specific therapeutic applications.
Computational Studies
Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) analyses, and molecular dynamics simulations, are being employed to predict the binding interactions and biological activities of 4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and its derivatives. These in silico approaches complement experimental studies and accelerate the identification of promising candidates for further development.
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